4-(Difluoromethyl)-2-fluorobenzoic acid

Medicinal Chemistry Physicochemical Property Reaction Optimization

Sourcing fluorinated benzoic acid building blocks with inconsistent pKa and purity can stall SAR campaigns. 4-(Difluoromethyl)-2-fluorobenzoic acid (CAS 1270981-57-1) solves this with a pKa of ~2.95, enabling pH-selective purification and distinct target engagement. • Enhanced Acidity: pKa ~2.95, >1 unit lower than 4-fluorobenzoic acid, for improved coupling efficiency and solubility. • Unique -CF₂H Group: Acts as a lipophilic hydrogen-bond donor, distinct from -CF₃, to optimize bioavailability. • Reliable Supply: Available at 98% purity with secure global shipping for your medicinal chemistry and agrochemical programs.

Molecular Formula C8H5F3O2
Molecular Weight 190.121
CAS No. 1270981-57-1
Cat. No. B2431954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-2-fluorobenzoic acid
CAS1270981-57-1
Molecular FormulaC8H5F3O2
Molecular Weight190.121
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)F)F)C(=O)O
InChIInChI=1S/C8H5F3O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7H,(H,12,13)
InChIKeyLGLMIWMIGJDPNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)-2-fluorobenzoic Acid: Physicochemical Profile


4-(Difluoromethyl)-2-fluorobenzoic acid (CAS: 1270981-57-1) is a fluorinated aromatic carboxylic acid featuring a difluoromethyl (-CF₂H) group at the 4-position and a fluorine atom at the 2-position of the benzoic acid core. With a molecular formula of C₈H₅F₃O₂ and a molecular weight of 190.12 g/mol, this compound exhibits predicted physicochemical properties including a boiling point of 260.4±40.0 °C, a density of 1.417±0.06 g/cm³, and a pKa of 2.95±0.10 . The presence of both strong electron-withdrawing fluorine-containing substituents imparts a distinct acidity profile compared to mono-fluorinated or trifluoromethyl analogs, positioning this compound as a specialized building block in medicinal chemistry and agrochemical research .

Enhanced acidity versus common fluorobenzoic acids supports targeted pH-dependent reactivity
–CF₂H group offers lipophilic hydrogen-bond donor capability, distinct from –CF₃
Ortho‑F / para‑CF₂H substitution pattern enables unique electronic tuning in SAR programs

4-(Difluoromethyl)-2-fluorobenzoic Acid: Why Analogs Fail


In-class substitution of 4-(Difluoromethyl)-2-fluorobenzoic acid with alternative regioisomers or mono-fluorinated analogs (e.g., 4-fluorobenzoic acid, 2-fluorobenzoic acid, or 4-(trifluoromethyl)benzoic acid) is not feasible due to fundamental differences in electronic properties, acidity, and steric profile that directly influence reaction kinetics, product stability, and biological target engagement. The combined electron-withdrawing effects of the ortho-fluorine and para-difluoromethyl groups produce a markedly lower pKa (~2.95) relative to 4-fluorobenzoic acid (pKa 4.14) and even 4-(trifluoromethyl)benzoic acid (pKa ~3.69) . This enhanced acidity alters solubility behavior under physiological and synthetic pH conditions, affects coupling efficiency in amide bond formation, and modulates the lipophilic/hydrogen-bonding balance conferred by the –CF₂H moiety versus a –CF₃ group . Such distinctions are critical in structure-activity relationship (SAR) campaigns and process chemistry, where even minor variations in substitution pattern can lead to divergent metabolic stability, target affinity, or synthetic yield .

Ionization Mismatch

Mono‑fluorinated analogs (e.g., 4‑fluorobenzoic acid) have a higher pKa, which may alter deprotonation state under synthetic and physiological pH.

H‑Bond Donor Loss

Replacing –CF₂H with –CF₃ removes the lipophilic hydrogen‑bond donor, potentially shifting SAR and metabolic stability profiles.

Electronic Profile Shift

Regioisomeric substitutions (e.g., 2‑fluorobenzoic acid) create different electronic environments that may impact coupling efficiency and purification outcomes.

4-(Difluoromethyl)-2-fluorobenzoic Acid: Quantitative Comparison


Enhanced Acidity Over 4-Fluorobenzoic Acid

4-(Difluoromethyl)-2-fluorobenzoic acid exhibits a predicted pKa of 2.95±0.10, which is substantially lower (more acidic) than the measured pKa of 4.14 for 4-fluorobenzoic acid [1]. This quantitative difference, approximately 1.19 pKa units (corresponding to a ~15.5-fold increase in acid dissociation constant, Ka), arises from the additive electron-withdrawing effects of the ortho-fluorine and para-difluoromethyl substituents [1]. The lower pKa indicates that the target compound will be predominantly deprotonated (carboxylate form) at physiological pH (7.4), whereas 4-fluorobenzoic acid exists in a mixture of protonated and deprotonated forms, directly impacting solubility, membrane permeability, and metal-binding capacity .

Acidity vs 4‑F‑BA
Data to verify
pKa 2.95 ±0.10 vs 4.14 (measured)
Ionization state differs at physiological pH
Predicted value; verify experimentally
Medicinal Chemistry Physicochemical Property Reaction Optimization

Acidity vs. 2-Fluorobenzoic and 4-Trifluoromethylbenzoic Acids

The acidity of 4-(Difluoromethyl)-2-fluorobenzoic acid (predicted pKa 2.95±0.10) is also greater than that of 2-fluorobenzoic acid (measured pKa 3.27) and 4-(trifluoromethyl)benzoic acid (predicted pKa 3.69±0.10) [1]. The pKa difference of 0.32 units relative to 2-fluorobenzoic acid corresponds to a ~2.1-fold higher Ka, while the difference of 0.74 units relative to 4-(trifluoromethyl)benzoic acid corresponds to a ~5.5-fold higher Ka [1]. This demonstrates that the specific ortho-fluorine/para-difluoromethyl substitution pattern confers a unique electronic environment that is not replicated by a single ortho-fluorine, a single para-trifluoromethyl group, or a combination thereof in other regioisomeric arrangements [1].

Acidity vs 2‑F/4‑CF₃
Data to verify
pKa 2.95 ±0.10 vs 3.27 / 3.69
Distinct acidity niche among fluorobenzoic acids
Predicted; cross‑study comparability review suggested
Medicinal Chemistry Bioisosterism Physicochemical Property

Density and Boiling Point vs. Benzoic Acid

The introduction of fluorine substituents alters the physical properties of the benzoic acid scaffold. 4-(Difluoromethyl)-2-fluorobenzoic acid exhibits a predicted density of 1.417±0.06 g/cm³ and a boiling point of 260.4±40.0 °C . For comparison, the unsubstituted benzoic acid core has a density of approximately 1.27 g/cm³ and a boiling point of 249 °C [1]. The increased density (+0.147 g/cm³) and modestly elevated boiling point are consistent with the higher molecular weight and enhanced intermolecular interactions (dipole-dipole and potential halogen bonding) introduced by the C-F and C-F₂H moieties [1]. These differences, while modest, can influence solvent selection, crystallization behavior, and volatility during large-scale synthesis and purification .

Density & Boiling Point
Data to verify
D 1.417, bp 260.4 °C vs D ~1.27, bp 249 °C (benzoic acid)
Process‑scale physical property benchmarks
Predicted; confirm under process conditions
Process Chemistry Physical Property Purification

4-(Difluoromethyl)-2-fluorobenzoic Acid: Applications & Procurement


Medicinal Chemistry: Acidic Pharmacophores & Bioisosteres

The enhanced acidity (pKa 2.95) of 4-(Difluoromethyl)-2-fluorobenzoic acid relative to common fluorobenzoic acid building blocks makes it particularly valuable in medicinal chemistry programs where a strongly acidic aryl carboxylic acid is required for target engagement, such as in the design of enzyme inhibitors that interact with catalytic metal ions or basic residues . The –CF₂H group serves as a lipophilic hydrogen-bond donor, distinct from the purely lipophilic –CF₃ group, offering a unique balance of properties for optimizing bioavailability and metabolic stability .

Agrochemical Discovery: Soil-Mobile Herbicides & Fungicides

The low pKa of 4-(Difluoromethyl)-2-fluorobenzoic acid ensures that it and its derived amides or esters will exist primarily in the ionized carboxylate form at environmental pH, potentially enhancing water solubility and soil mobility—a desirable trait for systemic herbicides and fungicides . This property differentiates it from less acidic analogs that may remain partially protonated and exhibit different environmental fate profiles .

Process Chemistry: pH-Controlled Extraction & Purification

The significant pKa difference of approximately 1.2 units compared to 4-fluorobenzoic acid enables pH-selective extraction and purification schemes . At a pH of approximately 4.0-5.0, 4-(Difluoromethyl)-2-fluorobenzoic acid will be >90% ionized, while 4-fluorobenzoic acid remains largely protonated, allowing for clean separation via liquid-liquid extraction or ion-exchange chromatography [1]. This can streamline downstream processing and improve overall yield and purity in multi-step syntheses .

Application
Selection Property
Validation Focus
Medicinal Chemistry — Acidic Pharmacophores
Enhanced acidity profile vs common fluorobenzoic acids
Ionization‑state tuning, coupling efficiency in amidation
Agrochemical Discovery — Soil‑Mobile Actives
Predominant carboxylate form at environmental pH
Water solubility and soil‑mobility screening
Process Chemistry — pH‑Controlled Purification
Significant pKa differential versus mono‑fluorinated analogs
pH‑selective extraction and ion‑exchange purification feasibility

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21 linked technical documents
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